![molecular formula C14H16O2 B12615854 5-Phenyl-1-[(prop-2-en-1-yl)oxy]pent-4-yn-2-ol CAS No. 882067-64-3](/img/structure/B12615854.png)
5-Phenyl-1-[(prop-2-en-1-yl)oxy]pent-4-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-1-[(prop-2-en-1-yl)oxy]pent-4-yn-2-ol is an organic compound characterized by its unique structure, which includes a phenyl group, an alkyne, and an allyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1-[(prop-2-en-1-yl)oxy]pent-4-yn-2-ol typically involves the following steps:
Formation of the Alkyne: The initial step involves the formation of the alkyne group through a reaction such as the Sonogashira coupling, which combines an aryl halide with an alkyne in the presence of a palladium catalyst.
Introduction of the Allyl Ether: The next step involves the introduction of the allyl ether group. This can be achieved through an etherification reaction, where an alcohol reacts with an allyl halide in the presence of a base.
Final Assembly: The final step involves the coupling of the phenyl group with the previously formed intermediate, resulting in the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-1-[(prop-2-en-1-yl)oxy]pent-4-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The allyl ether group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Major Products
Oxidation: Formation of phenyl ketones or aldehydes.
Reduction: Formation of phenyl alkenes or alkanes.
Substitution: Formation of substituted ethers or alcohols.
Scientific Research Applications
5-Phenyl-1-[(prop-2-en-1-yl)oxy]pent-4-yn-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-Phenyl-1-[(prop-2-en-1-yl)oxy]pent-4-yn-2-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the alkyne and allyl ether groups allows for unique interactions with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1-butyne-3-ol: Similar structure but lacks the allyl ether group.
5-Phenyl-1-pentyn-3-ol: Similar structure but lacks the allyl ether group.
1-Phenyl-2-propyn-1-ol: Similar structure but lacks the extended carbon chain.
Uniqueness
5-Phenyl-1-[(prop-2-en-1-yl)oxy]pent-4-yn-2-ol is unique due to the presence of both the alkyne and allyl ether groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.
Properties
CAS No. |
882067-64-3 |
|---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
5-phenyl-1-prop-2-enoxypent-4-yn-2-ol |
InChI |
InChI=1S/C14H16O2/c1-2-11-16-12-14(15)10-6-9-13-7-4-3-5-8-13/h2-5,7-8,14-15H,1,10-12H2 |
InChI Key |
QWDOARATWXTVDE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC(CC#CC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(3-Phenylpropylidene)cyclohex-3-en-1-yl]acetic acid](/img/structure/B12615772.png)
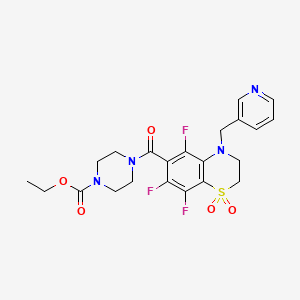

![(E)-1-[1-(Diphenylphosphanyl)-1H-pyrrol-2-yl]-N-phenylmethanimine](/img/structure/B12615797.png)
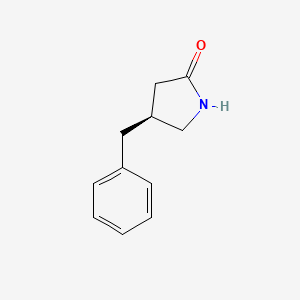

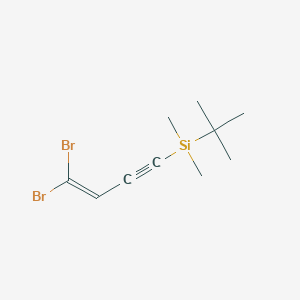
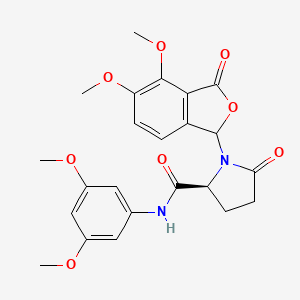
![(1S,3R,3aR,6aS)-5-(1,3-benzodioxol-5-yl)-1-benzyl-6'-chloro-7'-methylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12615820.png)
![5-(4-Methoxyphenyl)tetrazolo[1,5-a]pyridine](/img/structure/B12615824.png)
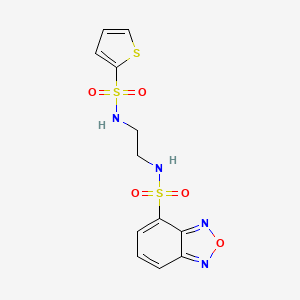
![5-Azido-N-[(benzyloxy)carbonyl]-L-norvalylglycinamide](/img/structure/B12615828.png)
![N-[1-(4-Ethoxyphenyl)-2,2,2-trifluoroethylidene]hydroxylamine](/img/structure/B12615834.png)
![5-Acetyl-3-[(4-chlorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B12615840.png)
